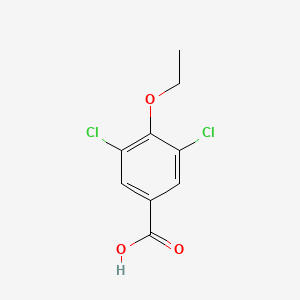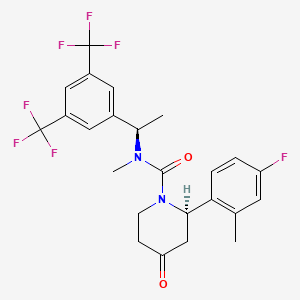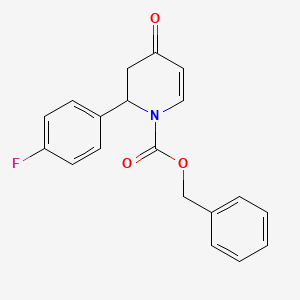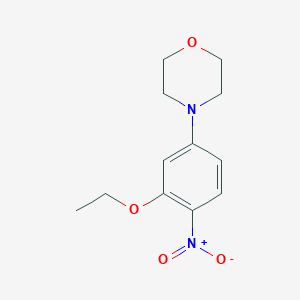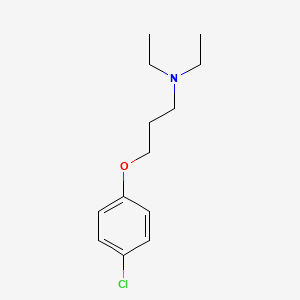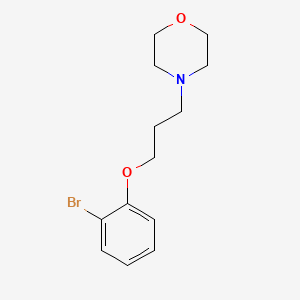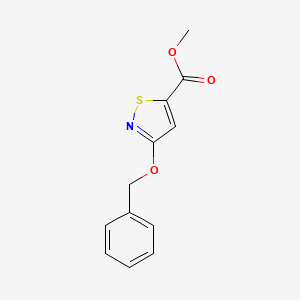
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol
Overview
Description
“2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” is a chemical compound that has been researched for its potential implications in various fields of science and industry. It is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in the very simple and efficient procedure described previously .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a reaction with 2-hydroxyethylpiperazine in a mole ratio of 1:1.10 under 115 ℃ for 4 h .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, studies have focused on synthesizing compounds like 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, indicating the compound's utility in developing new chemical entities (Wang Jin-peng, 2013).
- Structural studies of similar compounds, such as Opipramol and Quetiapine N-oxide, have revealed the molecular conformations and potential interactions of these substances. This insight is crucial for understanding their biological activities and developing new drugs (H. Fun et al., 2011); (Jin Shen et al., 2012).
Pharmacological Applications
- Some derivatives of 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol have shown significant analgesic and anti-inflammatory activities, which positions them as potential candidates for drug development (E. Palaska et al., 1993).
- Certain synthesized derivatives have been evaluated for their effects on learning and memory facilitation in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2012).
Chemical and Structural Characterization
- The compound and its derivatives have undergone extensive chemical and structural characterization, including confirmation of their structures through various spectroscopic techniques. Such studies are fundamental in the field of medicinal chemistry (L. Chen et al., 2021).
Antimicrobial Activity
- New pyridine derivatives synthesized using this compound have shown variable and modest antimicrobial activity against bacteria and fungi, demonstrating its relevance in the development of new antimicrobial agents (N. Patel et al., 2011).
Development of Novel Compounds
- Innovative compounds have been developed using this compound as a precursor. These compounds have potential applications in various fields, including medicinal chemistry and material science (M. Hakimi et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of receptors, including α1-adrenergic receptors .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with various receptors and exert their effects through these interactions .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antitumor, antifungal, antidepressant, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMZYNLJOTXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



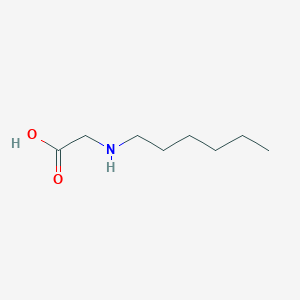
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
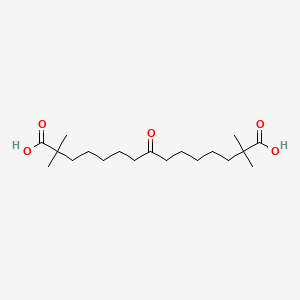
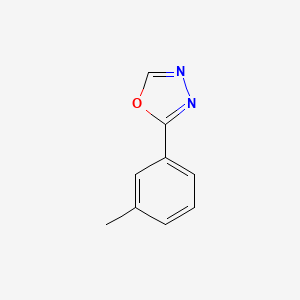
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
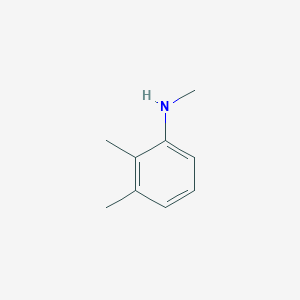
![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)
